Glumetinib - 1642581-63-2

Glumetinib

Catalog Number: EVT-269122
CAS Number: 1642581-63-2
Molecular Formula: C21H17N9O2S
Molecular Weight: 459.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Glumetinib (also known as SCC244) is a potent and highly selective small molecule inhibitor of the c-Met tyrosine kinase. [, ] This molecule plays a crucial role in scientific research, particularly in the field of oncology, as it targets the c-Met protein, which is often overexpressed or mutated in various tumor types. [] This overexpression is associated with poor prognosis and resistance to standard cancer therapies. [] Glumetinib's high selectivity for c-Met makes it a valuable tool for studying the specific roles of this kinase in various cellular processes.

Future Directions
  • Clinical Trials: Further investigations into Glumetinib's safety and efficacy in human clinical trials are crucial for its potential development as a cancer treatment. [, ] This includes determining the optimal dosage, identifying potential side effects, and evaluating its long-term efficacy in patients with various c-Met-driven cancers.
  • Combination Therapies: Research into combining Glumetinib with other targeted therapies or conventional chemotherapy agents holds promise for enhancing its antitumor activity. [] Identifying synergistic drug combinations could potentially improve treatment outcomes for patients with c-Met-driven cancers.
  • Biomarker Development: Discovering predictive biomarkers that identify patients most likely to benefit from Glumetinib treatment is crucial for personalized medicine. [] This research could lead to the development of companion diagnostics that guide treatment decisions and improve patient outcomes.
  • Drug Resistance Mechanisms: Investigating the mechanisms underlying acquired resistance to Glumetinib will be essential for developing strategies to overcome this challenge and prolong its clinical benefit. []
Overview

Glumetinib, also known as SCC244, is a novel and potent inhibitor targeting the c-Met receptor tyrosine kinase, which plays a significant role in various cancer processes, including tumor growth, metastasis, angiogenesis, and drug resistance. The compound has been characterized for its high selectivity and efficacy against c-Met, making it a promising candidate for cancer therapy, particularly in tumors with aberrations in the c-Met signaling pathway.

Source

Glumetinib was synthesized at the Shanghai Institute of Materia Medica under the guidance of Professor Jingkang Shen. The compound has undergone extensive preclinical evaluation to assess its therapeutic potential in various cancer models, particularly non-small cell lung cancer and hepatocellular carcinoma.

Classification

Glumetinib is classified as a small molecule inhibitor that specifically targets the c-Met receptor. Its classification is significant due to the critical role of c-Met in oncogenic processes, making it an attractive target for therapeutic intervention.

Synthesis Analysis

Methods

The synthesis of Glumetinib involves several chemical reactions that yield the final compound with high purity and potency. The protocols for its synthesis are detailed in supplementary materials associated with research publications. The compound is typically dissolved in dimethyl sulfoxide at a concentration of 10 mmol/L before further dilution for experimental applications .

Technical Details

The synthesis process includes various steps such as:

  • Reagent Preparation: Specific reagents are utilized during the synthesis process to ensure the desired chemical structure is achieved.
  • Purification Techniques: Techniques like liquid chromatography-mass spectrometry (LC-MS) are employed to analyze and purify the synthesized compound, ensuring high levels of purity necessary for biological testing .
Molecular Structure Analysis

Structure

The molecular structure of Glumetinib is characterized by its specific arrangement of atoms that facilitate its interaction with the c-Met receptor. The detailed structural formula includes functional groups that enhance its binding affinity and selectivity towards c-Met.

Data

The precise molecular formula and molecular weight have been determined through analytical methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These techniques confirm the identity and purity of Glumetinib, supporting its use in preclinical studies.

Chemical Reactions Analysis

Reactions

Glumetinib undergoes specific chemical reactions that are crucial for its activity as a c-Met inhibitor. These reactions are primarily related to its binding mechanism with the c-Met receptor.

Technical Details

  • Binding Affinity: The interactions between Glumetinib and the c-Met receptor involve complex biochemical pathways where Glumetinib acts to inhibit downstream signaling cascades.
  • Selectivity Profile: In assays involving over 300 recombinant kinases, Glumetinib demonstrated remarkable selectivity for c-Met, indicating minimal off-target effects .
Mechanism of Action

Process

Glumetinib exerts its anticancer effects by inhibiting the activity of the c-Met receptor tyrosine kinase. This inhibition disrupts critical signaling pathways involved in cell proliferation, survival, and angiogenesis.

Data

In preclinical studies, Glumetinib has shown subnanomolar potency against c-Met kinase activity. It effectively suppresses c-Met-dependent neoplastic phenotypes in various tumor models, leading to reduced tumor growth and enhanced antiangiogenic effects . The mechanism involves blocking ligand-induced activation of c-Met, thereby preventing downstream signaling that promotes tumor progression.

Physical and Chemical Properties Analysis

Physical Properties

Glumetinib is typically presented as a solid compound at room temperature. Its solubility profile indicates good solubility in organic solvents like dimethyl sulfoxide, which is essential for its formulation in biological assays.

Chemical Properties

  • Molecular Weight: The molecular weight of Glumetinib is determined through mass spectrometry.
  • Stability: Stability studies indicate that Glumetinib maintains its integrity under various conditions relevant to storage and application in laboratory settings.
Applications

Scientific Uses

Glumetinib's primary application lies in oncology research as a targeted therapy for cancers harboring aberrations in the c-Met signaling pathway. Its efficacy has been evaluated in several clinical trials focusing on non-small cell lung cancer patients with MET exon 14 skipping mutations. The results indicate promising objective response rates and disease control rates among treated patients .

Additionally, ongoing research continues to explore Glumetinib's potential in combination therapies and its effectiveness against other cancers characterized by dysregulated c-Met signaling. This positions Glumetinib as a significant player in future cancer treatment paradigms targeting receptor tyrosine kinases.

Properties

CAS Number

1642581-63-2

Product Name

Glumetinib

IUPAC Name

6-(1-methylpyrazol-4-yl)-1-[6-(1-methylpyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl]sulfonylpyrazolo[4,3-b]pyridine

Molecular Formula

C21H17N9O2S

Molecular Weight

459.5 g/mol

InChI

InChI=1S/C21H17N9O2S/c1-27-11-16(7-24-27)14-3-4-20-23-10-21(29(20)13-14)33(31,32)30-19-5-15(6-22-18(19)9-26-30)17-8-25-28(2)12-17/h3-13H,1-2H3

InChI Key

RYBLECYFLJXEJX-UHFFFAOYSA-N

SMILES

CN1C=C(C=N1)C2=CN3C(=NC=C3S(=O)(=O)N4C5=C(C=N4)N=CC(=C5)C6=CN(N=C6)C)C=C2

Solubility

Soluble in DMSO

Synonyms

Glumetinib; SCC244; SC-C244; SCC 244.

Canonical SMILES

CN1C=C(C=N1)C2=CN3C(=NC=C3S(=O)(=O)N4C5=C(C=N4)N=CC(=C5)C6=CN(N=C6)C)C=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.